5-Bromo-2-hydrazinobenzoic acid

Description

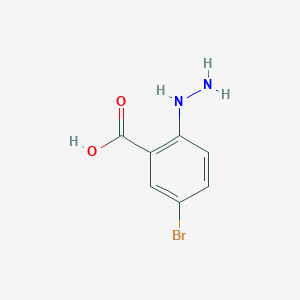

5-Bromo-2-hydrazinobenzoic acid (CAS: 177192-82-4) is a substituted benzoic acid derivative with the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol . It features a bromine atom at the 5-position and a hydrazine (-NH-NH₂) group at the 2-position of the benzene ring. This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic compounds and coordination complexes. Its hydrochloride form (C₇H₈BrClN₂O₂, MW: 267.507 g/mol) is also documented .

The hydrazine group imports nucleophilic reactivity, enabling applications in Schiff base formation and metal chelation. Storage recommendations include protection from light and moisture at 2–8°C .

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-hydrazinylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c8-4-1-2-6(10-9)5(3-4)7(11)12/h1-3,10H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRISWMOHPFEDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis

5-Bromo-2-hydrazinobenzoic acid serves as a crucial intermediate in the synthesis of more complex organic compounds. It can be synthesized through several methods, including:

- Bromination of 2-hydrazinobenzoic acid : This method involves the reaction of 2-hydrazinobenzoic acid with bromine in a solvent such as acetic acid.

- Hydrazinolysis of 5-bromobenzoic acid : In this process, hydrazine hydrate replaces the carboxyl group with a hydrazino group.

These synthetic routes allow for the production of various derivatives, which can be utilized in further chemical reactions or as final products in pharmaceutical applications.

Biological Research

In biological contexts, this compound is utilized to study enzyme mechanisms and metabolic pathways. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays. The compound's mechanism of action typically involves binding to specific enzymes or proteins, potentially altering their activity and function. This property is particularly valuable in drug discovery and development, where understanding enzyme interactions is crucial .

Pharmaceutical Applications

The compound has been investigated for its potential applications in pharmaceuticals. For instance, it is used as a precursor for synthesizing various bioactive compounds. Notably, it has been linked to the synthesis of antidiabetic drugs, indicating its relevance in therapeutic development .

Industrial Applications

In industrial settings, this compound is employed in the production of dyes and pigments. Its chemical properties allow it to participate in reactions that yield vibrant colorants used in textiles and other materials .

Case Studies

- Synthesis of Hydrazide-Hydrazones : A study focused on synthesizing novel hydrazide-hydrazones from 5-bromo-2-iodobenzoic acid demonstrated its utility in creating biologically active compounds through condensation reactions .

- Enzyme Interaction Studies : Research involving the interaction of this compound with specific enzymes has provided insights into its role as an inhibitor or modulator of enzyme activity, highlighting its potential therapeutic applications .

Mechanism of Action

The mechanism by which 5-bromo-2-hydrazinobenzoic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and proteins, affecting their activity and function. The molecular targets and pathways involved can vary widely based on the context of the research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzoic Acids

5-Bromo-2-chlorobenzoic acid (C₇H₃BrClO₂)

- Substituents : Bromine (5-position), chlorine (2-position).

- Molecular Weight : 249.45 g/mol .

- Properties : Crystalline solid with higher thermal stability than hydrazine derivatives.

- Applications : Widely used in pharmaceuticals (e.g., antiviral intermediates) and agrochemicals.

- Reactivity : Chlorine’s electronegativity enhances the acidity of the carboxylic group (pKa ~2.5) compared to hydrazine derivatives (pKa ~3.5–4.0) .

5-Bromo-2-iodobenzoic acid (C₇H₄BrIO₂)

- Substituents : Bromine (5-position), iodine (2-position).

- Key Differences: Iodine’s larger atomic radius increases steric hindrance, reducing reaction rates in nucleophilic substitutions. However, iodine’s polarizability enhances utility in Sonogashira coupling reactions .

5-Bromo-2-fluorobenzoic acid (C₇H₄BrFO₂)

- Substituents : Bromine (5-position), fluorine (2-position).

- Properties: Fluorine’s electronegativity elevates acidity (pKa ~1.8–2.2), making it stronger than both chloro and hydrazino analogs .

Amino/Hydrazine-Substituted Benzoic Acids

2-Amino-5-bromobenzoic acid (C₇H₆BrNO₂)

- Substituents: Amino (-NH₂) at 2-position, bromine at 5-position.

- Molecular Weight : 216.04 g/mol .

- Key Differences: The amino group is a stronger electron donor than hydrazine, lowering the carboxylic acid’s acidity (pKa ~4.5). Used in dye synthesis and as a corrosion inhibitor .

5-Bromo-2-(phenylamino)benzoic acid (C₁₃H₁₀BrNO₂)

- Substituents: Phenylamino (-NHPh) at 2-position, bromine at 5-position.

- Molecular Weight : 292.13 g/mol .

- Structural Features: Twisted conformation (dihedral angle: 45.74°) with intramolecular N–H⋯O hydrogen bonding. Forms dimeric structures via O–H⋯O interactions, unlike the monomeric hydrazine derivative .

Carboxylic Acid Derivatives with Heterocyclic Substituents

5-Bromo-1H-benzimidazole-2-carboxylic acid (C₈H₅BrN₂O₂)

- Structure : Benzimidazole ring fused with a carboxylic acid group.

- Applications: Used in kinase inhibitors and antimicrobial agents. The benzimidazole core enhances π-stacking interactions in drug-receptor binding, a feature absent in 5-Bromo-2-hydrazinobenzoic acid .

5-Bromo-2-furoic acid (C₅H₃BrO₃)

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | pKa (Carboxylic Acid) | Applications |

|---|---|---|---|---|---|

| This compound | C₇H₇BrN₂O₂ | 231.05 | -NH-NH₂, -Br | ~3.5–4.0 | Coordination complexes, heterocycles |

| 5-Bromo-2-chlorobenzoic acid | C₇H₃BrClO₂ | 249.45 | -Cl, -Br | ~2.5 | Pharmaceuticals, agrochemicals |

| 2-Amino-5-bromobenzoic acid | C₇H₆BrNO₂ | 216.04 | -NH₂, -Br | ~4.5 | Dyes, corrosion inhibitors |

| 5-Bromo-2-iodobenzoic acid | C₇H₄BrIO₂ | 312.92 | -I, -Br | ~2.0 | Cross-coupling reactions |

Table 2: Reactivity and Functional Comparison

| Compound | Key Reactivity | Stability Considerations |

|---|---|---|

| This compound | Nucleophilic (hydrazine), forms Schiff bases | Sensitive to oxidation; store under N₂ |

| 5-Bromo-2-fluorobenzoic acid | Electrophilic aromatic substitution | High thermal stability |

| 5-Bromo-2-(phenylamino)benzoic acid | Hydrogen bonding-driven crystallization | Stable in solid state; hygroscopic |

Biological Activity

5-Bromo-2-hydrazinobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, including its cytotoxicity, antimicrobial effects, and other pharmacological activities, based on various studies and findings.

Chemical Structure and Synthesis

This compound belongs to the hydrazone class of compounds, characterized by the presence of a hydrazine functional group (-NH-NH2) attached to a benzoic acid moiety. The synthesis typically involves the reaction of 5-bromo-2-carboxybenzoic acid with hydrazine hydrate under acidic or basic conditions, leading to the formation of the hydrazine derivative.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of hydrazone derivatives, including this compound.

- Cytotoxicity Studies : A study indicated that hydrazone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures demonstrated IC50 values ranging from 4 to 17 µM against A549 and HepG2 cell lines, suggesting a promising anticancer profile for derivatives like this compound .

2. Antimicrobial Activity

Hydrazones have been reported to possess antimicrobial properties against a range of pathogens.

- In Vitro Studies : Several studies have shown that hydrazone derivatives exhibit moderate to high antimicrobial activity against bacteria and fungi. The introduction of bromine or other halogens has been associated with increased antimicrobial efficacy .

| Microorganism | Activity Level | Reference |

|---|---|---|

| Candida albicans | MIC = 125 µg/mL | |

| Escherichia coli | Moderate | |

| Staphylococcus aureus | High |

3. Other Pharmacological Activities

Beyond anticancer and antimicrobial activities, hydrazones are noted for various other biological effects:

- Anti-inflammatory Effects : Some derivatives have shown promise in inhibiting inflammatory pathways, potentially useful in treating autoimmune diseases .

- Antiviral Activity : Certain studies have reported antiviral properties against viruses such as hepatitis A, indicating a broad spectrum of biological activity .

Case Studies and Research Findings

- Case Study on Cytotoxicity : A research article evaluated the cytotoxic effects of various hydrazone derivatives on MCF-7 breast cancer cells. Compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, highlighting their potential as selective anticancer agents .

- Antimicrobial Efficacy Study : Another study focused on the synthesis of new hydrazone derivatives and their antimicrobial activities against a panel of bacteria and fungi. The results indicated that compounds with bromine substitutions had enhanced inhibitory effects compared to their non-brominated counterparts .

Q & A

Q. What are the key synthetic routes for preparing 5-Bromo-2-hydrazinobenzoic acid, and what reaction conditions are critical?

- Methodological Answer : The synthesis typically involves introducing a hydrazine group to a brominated benzoic acid precursor. For example:

Bromination : Start with 2-chlorobenzoic acid or a derivative, brominate at the 5-position using HBr or NaBr in the presence of H₂SO₄ at 10–50°C to ensure regioselectivity .

Hydrazine Introduction : React the brominated intermediate with hydrazine hydrate under reflux in ethanol or DMF. Temperature control (60–80°C) and stoichiometric ratios (1:1.2 for acid:hydrazine) are critical to avoid over-substitution .

Purification : Use recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via HPLC or TLC .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact. Use a fume hood to avoid inhaling dust particles .

- Storage : Store in a sealed container at 2–8°C in a dark, dry environment to prevent decomposition .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H NMR to verify the hydrazine (–NH–NH₂) proton signals (δ 6.5–7.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR confirms the carboxylic acid carbon at ~170 ppm .

- FT-IR : Identify the –NH stretch (3300–3500 cm⁻¹), C=O (1680–1720 cm⁻¹), and Br–C (550–650 cm⁻¹) .

- Elemental Analysis : Match experimental C, H, N, and Br percentages with theoretical values (C: 36.39%, H: 3.03%, N: 12.13%, Br: 34.60%) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Methodological Answer :

- Catalyst Selection : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance hydrazine reactivity in biphasic systems .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol reduces side reactions during hydrazine coupling .

- Stoichiometry : Maintain a 10% excess of hydrazine hydrate to drive the reaction to completion without generating byproducts like diazenes .

Q. What analytical techniques are suitable for detecting impurities in this compound?

- Methodological Answer :

- HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30). Monitor for common impurities like unreacted brominated precursors or oxidation byproducts (e.g., nitro derivatives) .

- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and identify polymorphic forms affecting bioavailability .

Q. How can researchers mitigate side reactions during functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily protect the hydrazine group with tert-butoxycarbonyl (Boc) before introducing electrophiles (e.g., acyl chlorides) to prevent unwanted coupling .

- Temperature Control : Keep reactions below 0°C during nitrosation to avoid decomposition .

- pH Adjustment : Maintain mildly acidic conditions (pH 4–5) to stabilize the hydrazine moiety during derivatization .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations to account for non-linear effects .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like enzymes or receptors, validating with in vitro assays .

- Metabolite Profiling : Track metabolic stability in liver microsomes to differentiate parent compound effects from metabolite interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.